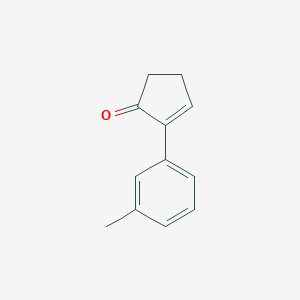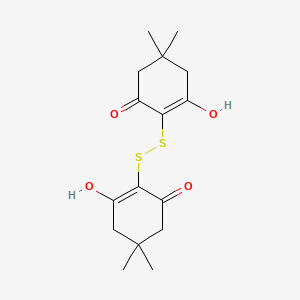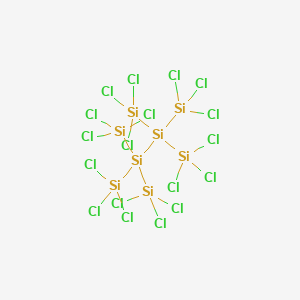
1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane is a complex organosilicon compound characterized by its unique structure, which includes multiple silicon and chlorine atoms
Méthodes De Préparation
The synthesis of 1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane typically involves the chlorination of silicon-containing precursors under controlled conditions. One common method includes the reaction of trichlorosilane with silicon tetrachloride in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial production methods may involve large-scale chlorination processes, where the reactants are continuously fed into a reactor, and the product is continuously removed and purified. This ensures a steady supply of the compound for various applications.
Analyse Des Réactions Chimiques
1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of silicon-hydrogen bonds.
Substitution: Chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, such as silicones and other advanced polymers.
Mécanisme D'action
The mechanism by which 1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane exerts its effects involves the interaction of its silicon and chlorine atoms with various molecular targets. The compound can form strong bonds with other silicon-containing molecules, leading to the formation of complex structures. These interactions are crucial in its applications in materials science and chemistry.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane include:
Hexachlorobutadiene: A chlorinated aliphatic diene used as a solvent for chlorine-containing compounds.
Hexachloropropene: Produced by the dehydrochlorination of heptachloropropane.
Hexachlorocyclohexane: Known for its use in pesticides.
Propriétés
Numéro CAS |
72325-73-6 |
|---|---|
Formule moléculaire |
Cl18Si8 |
Poids moléculaire |
862.8 g/mol |
Nom IUPAC |
tris(trichlorosilyl)-tris(trichlorosilyl)silylsilane |
InChI |
InChI=1S/Cl18Si8/c1-19(2,3)25(20(4,5)6,21(7,8)9)26(22(10,11)12,23(13,14)15)24(16,17)18 |
Clé InChI |
MHVMXYMJLJCVPC-UHFFFAOYSA-N |
SMILES canonique |
[Si]([Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14452293.png)
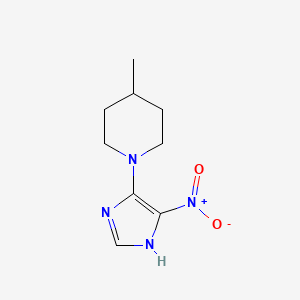
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole](/img/structure/B14452299.png)
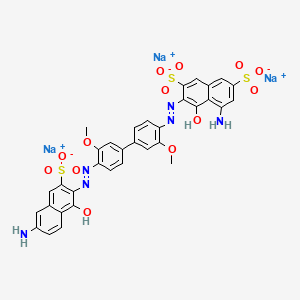

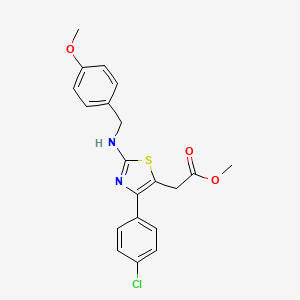

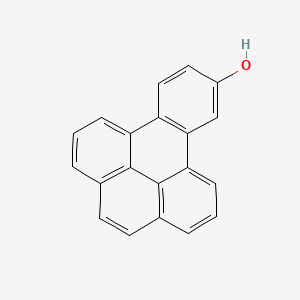

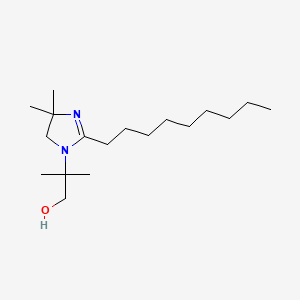
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)
